N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-5-12(11-13)15-14(17)7-10-16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) |
InChI Key |
IMCSYRIEVLZKFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCCC2 |
Origin of Product |
United States |
Biological Activity
N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide, a compound featuring a pyrrolidine moiety and a methoxyphenyl group, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with pyrrolidine in the presence of a suitable base. The reaction conditions can be optimized by adjusting temperature and solvent choice, which significantly influence yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing pyrrolidine have shown significant antibacterial and antifungal activity against various pathogens.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| 1 | Antibacterial | 8 | Streptococcus mutans |
| 2 | Antifungal | 16 | Candida albicans |
| 3 | Antibacterial | 64 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that compounds with a pyrrolidine group exhibit potent activity against both bacterial and fungal strains. Notably, the compound with the methoxyphenyl substitution displayed enhanced activity compared to its analogs lacking this moiety .
The mechanism underlying the antimicrobial action of this compound is believed to involve the inhibition of bacterial fatty acid biosynthesis through targeting specific enzymes such as FabI. Molecular docking studies have suggested that the binding affinity is influenced by the orientation of the methoxy group and its interactions with key residues in the active site .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Key Findings:
- Methoxy Group: The presence of the methoxy group on the phenyl ring significantly enhances antibacterial activity.
- Pyrrolidine Moiety: Variations in the alkyl substituents on the pyrrolidine ring can modulate activity; for instance, larger alkyl groups may increase hydrophobic interactions, enhancing membrane permeability.
Table 2: SAR Analysis of Related Compounds
| Compound | Substituent | Activity Level |
|---|---|---|
| A | Methoxy | High |
| B | No substituent | Low |
| C | Ethyl on pyrrolidine | Moderate |
Case Studies
Several case studies have investigated the biological potential of similar compounds:
- Antibacterial Studies: A study demonstrated that derivatives with a pyrrolidine structure exhibited significant inhibition against Streptococcus mutans, suggesting their potential use in dental applications .
- Antifungal Applications: Another research highlighted that compounds related to this compound showed promising antifungal activity against Candida albicans, indicating their utility in treating fungal infections .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at treating various conditions, including pain and inflammation.
Case Study: Anti-inflammatory Activity
Research has shown that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies on related compounds indicate that they can suppress the expression of inflammatory markers like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in macrophage-like cells . This suggests that this compound may also possess similar anti-inflammatory effects, warranting further investigation.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to modify its structure to enhance biological activity or tailor it for specific applications.
Chemical Reactions and Modifications
this compound can participate in:
- Oxidation : The methoxy group can be oxidized to form phenolic derivatives.
- Reduction : The amide group can be reduced to yield amines.
- Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution.
Biological Studies
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group enhances binding affinity to aromatic pockets in proteins, while the pyrrolidinyl group interacts with hydrophobic regions. This dual interaction profile may modulate the activity of biological targets, leading to therapeutic effects.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Aryl Group
N-(3-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 11, )
- Structure : Replaces pyrrolidine with a 1,2,4-triazole ring.
- Activity : Tested in SH-SY5Y neuronal cells for cytotoxicity and neuroprotection against 6-OHDA-induced damage. The triazole group may alter electron distribution, affecting binding to neuronal targets compared to pyrrolidine.
N-(5-Methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 2c, )
- Structure : Substitutes 3-methoxyphenyl with a benzothiazole ring.
- Activity : Inhibits BuChE (IC₅₀ = 15.12 μM). The benzothiazole moiety enhances π-π stacking with enzyme active sites, contributing to potency.
- Key Insight : The aryl group’s electron-withdrawing properties (e.g., benzothiazole vs. methoxyphenyl) significantly impact target affinity .
Modifications to the Amine Group
N-(4-Morpholinophenyl)-3-((5-phenylthiazolo[2,3-c]triazol-3-yl)thio)propanamide (Compound 15, )
- Structure : Replaces pyrrolidine with morpholine.
- Activity : Anti-infective properties (exact targets unspecified). Morpholine’s oxygen atom may enhance solubility but reduce lipophilicity compared to pyrrolidine.
- Key Data : Structural characterization via NMR and HRMS confirmed stability in diverse solvents .
(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide ()
Hybrid Modifications
N-(9-{[(2-Phenylethyl)]amino}acridin-3-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 17h, )
- Structure : Combines pyrrolidine-propanamide with an acridine scaffold.
- Activity: Strong DNA intercalation due to the planar acridine ring. The pyrrolidine linker likely facilitates DNA minor groove interactions.
- Key Data : Melting point 110–112 °C; solubility in polar aprotic solvents (e.g., DMSO) .
Key Insights from Structural Comparisons
Aryl Group Impact :
- Electron-rich groups (e.g., methoxyphenyl) improve membrane permeability, while heteroaromatic systems (e.g., benzothiazole) enhance target binding via π-π interactions .
Amine Group Role :
- Pyrrolidine balances lipophilicity and conformational flexibility, favoring enzyme inhibition. Morpholine or triazole substitutions alter solubility and target selectivity .
Preparation Methods
Reaction Protocol
-
Acid Activation : Dissolve 3-(pyrrolidin-1-yl)propanoic acid (1.0 mmol) in dry acetonitrile. Add NHS (1.1 eq) and DCC (1.1 eq) at 0°C, stirring for 2 hours.
-
Amine Coupling : Introduce 3-methoxyaniline (1.2 eq) and stir at room temperature for 12 hours.
-
Workup : Filter precipitated dicyclohexylurea, concentrate the filtrate, and purify via column chromatography.
Optimization Insights
-
Solvent Choice : Acetonitrile outperformed ethanol and ethyl acetate in yield due to better solubility of intermediates.
-
Stoichiometry : A 10% excess of amine ensured complete conversion, minimizing residual acid.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has emerged as a tool for accelerating amidation and cyclization reactions. In the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, microwave conditions (170°C, 25 min in acetonitrile) achieved yields up to 79% by enhancing reaction kinetics and reducing side reactions.
Adapting to Target Compound
Key Parameters
-
Temperature : Yields dropped by 14% at 160°C and 6% at 180°C, indicating 170°C as optimal.
-
Scale-Up : Reactions scaled to 10 mmol retained efficiency, suggesting practicality for bulk synthesis.
Succinimide Ring-Opening Pathway
Nucleophilic ring-opening of succinimide derivatives offers an alternative route. For example, N-guanidinosuccinimide reacted with aliphatic amines under microwave irradiation to form triazole-containing propanamides. While this method initially targeted triazole rings, its principles apply to introducing pyrrolidine and aryl groups.
Modified Procedure
Challenges
-
Amine Nucleophilicity : Aromatic amines like 3-methoxyaniline showed lower reactivity, necessitating higher temperatures or catalysts.
-
Byproducts : Competing reactions required careful pH control during workup.
Hydrazide Intermediate Route
Hydrazide intermediates, as demonstrated in quinoline-propanamide synthesis, provide a pathway for controlled amidation. Converting esters to hydrazides before coupling with amines improved regioselectivity.
Steps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
